molecular formula C10H7ClFN3O2 B1486498 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094411-41-2

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1486498
CAS No.: 1094411-41-2
M. Wt: 255.63 g/mol
InChI Key: WAMQATHIOSRXIU-UHFFFAOYSA-N
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Description

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a involving an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and selectivity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMQATHIOSRXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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